molecular formula C19H28F2 B148187 1,2-Difluoro-4-(4-heptylcyclohexyl)benzene CAS No. 139136-72-4

1,2-Difluoro-4-(4-heptylcyclohexyl)benzene

Cat. No.: B148187
CAS No.: 139136-72-4
M. Wt: 294.4 g/mol
InChI Key: XZJQPRYOMYTPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Difluoro-4-(4-heptylcyclohexyl)benzene is a fluorinated aromatic compound with the molecular formula C19H28F2 and a molecular weight of 294.4 g/mol

Preparation Methods

The synthesis of 1,2-Difluoro-4-(4-heptylcyclohexyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene derivatives and heptylcyclohexyl compounds.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

1,2-Difluoro-4-(4-heptylcyclohexyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.

Scientific Research Applications

1,2-Difluoro-4-(4-heptylcyclohexyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-(4-heptylcyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms and the heptylcyclohexyl group play crucial roles in determining the compound’s reactivity and binding affinity. These interactions can influence various biological and chemical processes, making the compound a valuable tool in research .

Comparison with Similar Compounds

1,2-Difluoro-4-(4-heptylcyclohexyl)benzene can be compared with other similar compounds, such as:

    1,2-Difluoro-4-(4-pentylcyclohexyl)benzene: Similar structure but with a pentyl group instead of a heptyl group.

    1,2-Difluoro-4-(4-propylcyclohexyl)benzene: Contains a propyl group, leading to different chemical properties.

    1,2-Difluoro-4-(4-butylcyclohexyl)benzene: Features a butyl group, affecting its reactivity and applications.

Properties

IUPAC Name

1,2-difluoro-4-(4-heptylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28F2/c1-2-3-4-5-6-7-15-8-10-16(11-9-15)17-12-13-18(20)19(21)14-17/h12-16H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJQPRYOMYTPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCC(CC1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343147
Record name 1,2-Difluoro-4-(4-heptylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139136-72-4
Record name 1,2-Difluoro-4-(4-heptylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.